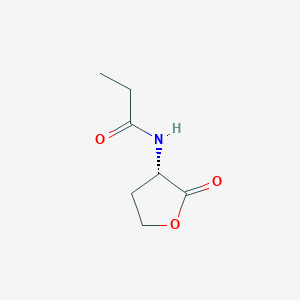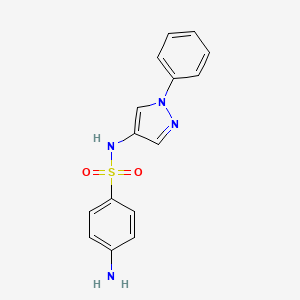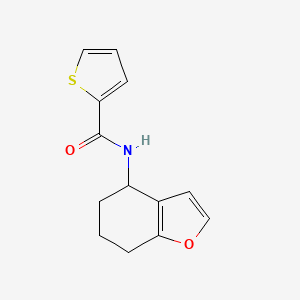![molecular formula C12H12N2 B12891467 N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline CAS No. 91677-16-6](/img/structure/B12891467.png)
N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline is an organic compound with the molecular formula C12H12N2 It consists of a pyrrole ring and a benzene ring connected through an imine (C=N) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline typically involves the condensation reaction between 2-acetylpyrrole and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: 2-acetylpyrrole reacts with aniline in the presence of an acid catalyst to form N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its imine group and aromatic rings. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline can be compared with other similar compounds, such as:
N-(1-(1H-Indol-2-yl)ethylidene)aniline: Similar structure but with an indole ring instead of a pyrrole ring.
N-(1-(1H-Pyrrol-2-yl)methylidene)aniline: Similar structure but with a methylidene (CH=) linkage instead of an ethylidene (CH2=) linkage.
The uniqueness of N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
91677-16-6 |
|---|---|
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
N-phenyl-1-(1H-pyrrol-2-yl)ethanimine |
InChI |
InChI=1S/C12H12N2/c1-10(12-8-5-9-13-12)14-11-6-3-2-4-7-11/h2-9,13H,1H3 |
Clé InChI |
OHDSFKNULDOUJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester](/img/structure/B12891389.png)
![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)



![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)


![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)

![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)


